molecular formula C12H13ClO2S B14391721 (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol CAS No. 88062-59-3

(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol

Cat. No.: B14391721
CAS No.: 88062-59-3
M. Wt: 256.75 g/mol
InChI Key: GGOLPKDIXCHIGP-RKDXNWHRSA-N
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Description

(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydrophenoxathiin core with a chlorine atom and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phenoxathiin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenoxathiin ring.

    Chlorination: Introduction of the chlorine atom at the 4-position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxyl group is introduced at the 3-position through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted phenoxathiin derivatives.

Scientific Research Applications

(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Specific pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol stands out due to its unique combination of a phenoxathiin core with a chlorine atom and a hydroxyl group. This structural uniqueness imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

88062-59-3

Molecular Formula

C12H13ClO2S

Molecular Weight

256.75 g/mol

IUPAC Name

(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol

InChI

InChI=1S/C12H13ClO2S/c13-11-7(14)5-6-10-12(11)15-8-3-1-2-4-9(8)16-10/h5-6,8-9,14H,1-4H2/t8-,9-/m1/s1

InChI Key

GGOLPKDIXCHIGP-RKDXNWHRSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)OC3=C(S2)C=CC(=C3Cl)O

Canonical SMILES

C1CCC2C(C1)OC3=C(S2)C=CC(=C3Cl)O

Origin of Product

United States

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